
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide" is a structurally complex molecule that may have potential biological activity due to the presence of multiple functional groups and aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analyses, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with basic aromatic building blocks. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and chlorination steps . Similarly, substituted pyrazole derivatives were prepared from benzamide starting materials, indicating that the synthesis of such compounds can be quite versatile and allows for the introduction of various substituents .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives was determined using these methods, revealing information about planarity and the effects of substituents on the overall structure . This suggests that the molecular structure of "5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide" could also be studied using similar techniques to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents present on the aromatic rings. For instance, the introduction of a pyrazole ring to the benzamide moiety can lead to compounds with anti-inflammatory activities . The presence of electron-donating or electron-withdrawing groups can also affect the reactivity of the compound, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be predicted using computational methods such as density functional theory (DFT). For example, the HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, were investigated for N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, providing insights into its electronic properties . Similarly, the dipole moment of a compound can reflect its ability to interact with surrounding molecules, which is important for potential medicinal applications . These computational analyses could be applied to "5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide" to predict its properties.
Relevant Case Studies
While the provided papers do not contain case studies directly related to the compound , they do offer insights into the biological activities of similar compounds. For instance, certain benzamide derivatives have shown promising anticancer activity against various human cancer cell lines . Additionally, the hypoxic selectivity of some cytotoxins has been studied, which could be relevant if "5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide" exhibits similar properties .
Applications De Recherche Scientifique
Serotonin-3 (5-HT3) Receptor Antagonists
Research on compounds with structural similarities, such as various 3-substituted 5-chloro-2-methoxybenzamides, has shown significant findings in the development of potent serotonin-3 (5-HT3) receptor antagonists. These studies have contributed to understanding the binding affinity and antagonistic activity against the von Bezold-Jarisch reflex, highlighting their potential in treating conditions associated with serotonin imbalance, such as nausea and vomiting, often related to chemotherapy (Kuroita, Sakamori, & Kawakita, 1996).
Antitumor and Antimicrobial Activities
Compounds derived from marine endophytic fungi, showing structural similarities, have been investigated for their antitumor and antimicrobial activities. These studies have led to the discovery of new compounds with moderate activities, suggesting the potential of similar compounds in developing treatments for cancer and microbial infections (Xia et al., 2011).
Herbicide Metabolism in Soil
Research on the soil metabolism of herbicides structurally related to "5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide" has provided insights into the degradation processes of such compounds in agricultural settings. These findings are crucial for understanding the environmental impact and persistence of new herbicide formulations (Rouchaud, Gustin, Callens, Vanhimme, & Bulcke, 1993).
Molecular Structure and Interaction Studies
Studies on the molecular structure and intermolecular interactions of related compounds have been conducted to understand their conformational properties and recognition patterns. This research is valuable for designing molecules with specific target binding capabilities, which is essential for developing new pharmaceuticals and materials (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Propriétés
IUPAC Name |
5-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-16-7-5-13(21)9-15(16)20(24)22-11-14-10-18(28-23-14)12-4-6-17(26-2)19(8-12)27-3/h4-10H,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGPTSPFUXUTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-6-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543350.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
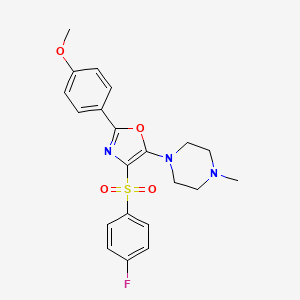
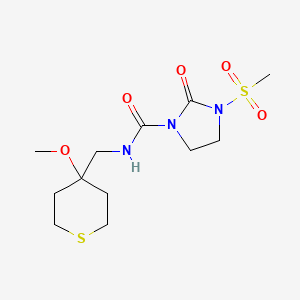
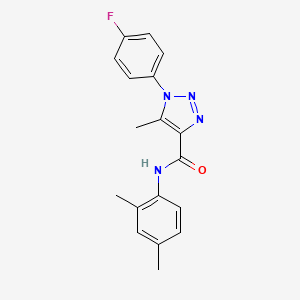
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
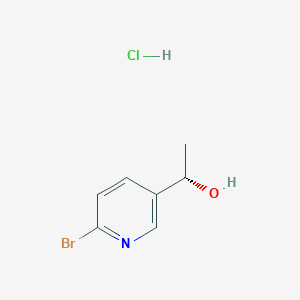
![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)


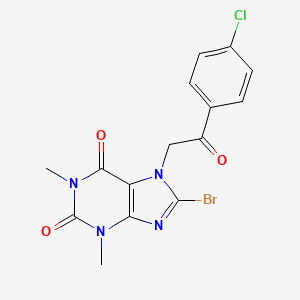

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2543373.png)